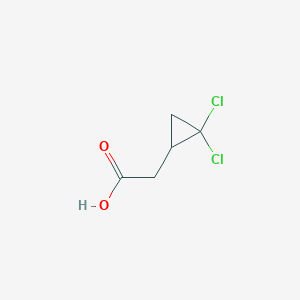

2-(2,2-Dichlorocyclopropyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2-dichlorocyclopropyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2O2/c6-5(7)2-3(5)1-4(8)9/h3H,1-2H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVDYMMSTXTQKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Cl)Cl)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2,2 Dichlorocyclopropyl Acetic Acid and Analogous Structures

Strategies for gem-Dihalocyclopropane Ring Formation

The construction of the gem-dichlorocyclopropane core is a foundational step in the synthesis of the target molecule. This three-membered carbocycle is most effectively synthesized through the [2+1] cycloaddition of dichlorocarbene (B158193) to a suitable olefin. finechem-mirea.ru

Dichlorocarbene Addition to Olefinic Precursors

The primary method for forming gem-dichlorocyclopropanes involves the reaction of an alkene with dichlorocarbene (:CCl₂). finechem-mirea.ru Dichlorocarbene is a highly reactive intermediate that readily adds across a double bond in a syn addition fashion to form the cyclopropane (B1198618) ring. acsgcipr.org

This reactive species is typically generated in situ from a stable precursor. Common methods for dichlorocarbene generation include:

Reaction of Chloroform (B151607) with a Strong Base: The dehydrohalogenation of chloroform using a strong base, such as potassium tert-butoxide, is a classic method. researchgate.net

Phase Transfer Catalysis: A more practical and widely used method involves the reaction of chloroform with a concentrated aqueous solution of sodium hydroxide (B78521) in the presence of a phase-transfer catalyst. researchgate.netias.ac.in

Other Precursors: Alternative methods include the reaction of carbon tetrachloride with magnesium under ultrasonic irradiation, which proceeds in a neutral medium, thereby avoiding side reactions associated with strong bases. nih.gov Dichlorodiazirine has also been explored as a nitrogenous precursor to dichlorocarbene. acs.org

For the synthesis of 2-(2,2-dichlorocyclopropyl)acetic acid, a suitable olefinic precursor would be one containing a four-carbon chain with a terminal double bond, such as 3-buten-1-ol or an ester of 4-butenoic acid. The dichlorocarbene adds to the double bond to form the 2-(2,2-dichlorocyclopropyl)methyl moiety, which can then be further functionalized.

Phase Transfer Catalysis in Dihalocyclopropanation

Phase Transfer Catalysis (PTC) is a highly efficient and preferred method for synthesizing gem-dihalocyclopropanes from alkenes. researchgate.net This technique overcomes the challenge of reacting water-insoluble organic substrates (the alkene) with water-soluble or insoluble inorganic reagents (the base). nih.gov

In this system, a catalyst, typically a quaternary ammonium salt, transports the hydroxide ion (OH⁻) or the derived trichloromethyl anion (CCl₃⁻) from the aqueous phase into the organic phase containing the alkene and chloroform. mdpi.comcrdeepjournal.org This transfer facilitates the generation of dichlorocarbene in close proximity to the alkene, leading to an efficient cycloaddition reaction. ias.ac.in The use of PTC avoids the need for strictly anhydrous conditions and expensive reagents, making it scalable and industrially viable. researchgate.netnih.gov

Several catalysts have been shown to be effective, with their performance varying based on the specific substrate and reaction conditions. Microwave irradiation has also been employed in conjunction with PTC to increase reaction rates and conversions. researchgate.net

Table 1: Examples of Phase-Transfer Catalysts in Dichlorocyclopropanation

| Catalyst | Catalyst Name | Typical Substrate | Base | Key Findings |

|---|---|---|---|---|

| TEBA | Triethylbenzylammonium chloride | Styrene (B11656), Piperylene | 50% aq. NaOH | A common and effective catalyst for dichlorocarbene addition. finechem-mirea.ruias.ac.in |

| S-8 | 3-(N,N-dimethyloctylammonio)-propansulfonate | Olefins | aq. NaOH | Found to be more effective than conventional quaternary ammonium salts. researchgate.net |

| DC-X | 1,4-bis(triethylmethylammonium)benzene dichloride | 4-vinyl-1-cyclohexene | aq. NaOH | A novel catalyst with two active sites, showing high reactivity. researchgate.net |

| Cyclopropenium Ions | (example: Tris(diisopropylamino)cyclopropenium chloride) | Various | KOH | Demonstrated as a viable platform for a diverse range of PTC reactions, including cyclopropanation. nih.gov |

Stereoselective Approaches to Cyclopropane Ring Synthesis

Achieving stereoselectivity in the synthesis of cyclopropane rings is a significant area of research. The addition of dichlorocarbene to an achiral alkene generally results in a racemic or achiral product. However, if the olefinic precursor contains a pre-existing chiral center, the cycloaddition can proceed with diastereoselectivity. finechem-mirea.ru

For enantioselective synthesis, several strategies have been developed:

Chiral Phase-Transfer Catalysis: The use of chiral, non-racemic phase-transfer catalysts, often derived from cinchona alkaloids, can induce enantioselectivity in the cyclopropanation reaction. rsc.orgunimi.itaustinpublishinggroup.com The chiral catalyst forms a chiral ion pair with the reactive anion, which then interacts with the substrate in a stereochemically defined manner. austinpublishinggroup.com

Michael Initiated Ring Closure (MIRC): The MIRC reaction is a versatile method for generating cyclopropane rings with high enantioselectivity. rsc.org This approach involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization.

Rearrangement of Chiral Precursors: An indirect method involves the stereoselective synthesis of a larger ring system that can be contracted to the desired cyclopropane. For instance, 3-substituted-2,2-dichlorocyclobutanones can be stereoselectively reduced to the corresponding cis-cyclobutanols. researchgate.net Subsequent treatment with a base can induce a semi-benzilic Favorskii rearrangement to yield stereoselectively-defined 1-chlorocyclopropanecarboxaldehydes, which are precursors to the desired carboxylic acid. researchgate.net

Functionalization of Cyclopropane Precursors to Introduce Carboxylic Acid Moieties

Once the 2-(2,2-dichlorocyclopropyl)methyl skeleton has been formed, the next critical stage is the introduction of the carboxylic acid group to form the final product. This is typically achieved by oxidizing a precursor containing a primary alcohol or aldehyde at the appropriate position.

Oxidation Pathways for Cyclopropyl-Substituted Alcohols or Aldehydes

The oxidation of a primary alcohol, such as 2-(2,2-dichlorocyclopropyl)ethanol, is a direct and common route to the corresponding carboxylic acid. youtube.com This transformation requires an oxidizing agent strong enough to convert the alcohol to the acid, often proceeding through an intermediate aldehyde. youtube.com The choice of oxidant is crucial to ensure high yield while preserving the sensitive dichlorocyclopropane ring.

Several reliable methods for the oxidation of primary alcohols to carboxylic acids are available, many of which utilize mild conditions compatible with complex molecules. nih.govresearchgate.net

Table 2: Common Reagents for the Oxidation of Primary Alcohols to Carboxylic Acids

| Reagent/System | Description | Conditions | Advantages |

|---|---|---|---|

| Jones Reagent | Chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone. | Acidic, aqueous | Strong, effective, and well-established method. youtube.comresearchgate.net |

| PCC / H₅IO₆ | Pyridinium chlorochromate (catalytic) with periodic acid (stoichiometric). | Acetonitrile | Facile and efficient method for oxidizing both primary alcohols and aldehydes. |

| TEMPO / NaOCl / NaClO₂ | (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl radical (catalytic) with sodium hypochlorite and sodium chlorite. | Biphasic, mild | High-yielding, one-pot procedure compatible with many sensitive functional groups. nih.govderpharmachemica.com |

| KMnO₄ | Potassium permanganate | Basic or acidic | Powerful and inexpensive oxidant, though selectivity can be an issue. |

| Fe(NO₃)₃ / TEMPO / MCl | Iron(III) nitrate catalyst system with TEMPO. | O₂ or air as oxidant, room temp. | Sustainable method using air or oxygen as the terminal oxidant. organic-chemistry.org |

A two-step, one-pot procedure using TEMPO and sodium hypochlorite, followed by sodium chlorite, is particularly advantageous as its mild conditions are compatible with sensitive functionalities. nih.gov Another effective method employs catalytic chromium trioxide with periodic acid (H₅IO₆) as the stoichiometric oxidant, which proceeds smoothly in wet acetonitrile. organic-chemistry.org

Carbonylation Reactions for Carboxylic Acid Formation

Carbonylation reactions represent an alternative, though less commonly documented, strategy for introducing a carboxylic acid moiety. This approach involves the reaction of a suitable precursor with carbon monoxide (CO) in the presence of a transition-metal catalyst.

A potential synthetic route could involve the conversion of the precursor alcohol, 2-(2,2-dichlorocyclopropyl)ethanol, into a corresponding halide or sulfonate (e.g., 1-(bromomethyl)-2,2-dichlorocyclopropane). This electrophile could then undergo a palladium-catalyzed carbonylation reaction. In this process, the palladium catalyst would insert into the carbon-halide bond, and subsequent reaction with carbon monoxide and a nucleophile (like water) would generate the carboxylic acid.

While this method is a cornerstone of industrial chemistry for producing acetic acid (the Monsanto and Cativa processes), its application to specialized substrates like dichlorocyclopropylmethyl halides is not as widely reported as oxidation pathways. The feasibility would depend on the stability of the organometallic intermediates and the reaction conditions required, which must be mild enough to avoid degradation of the strained cyclopropane ring.

Multi-Step Synthesis of Dichlorocyclopropyl Acetic Acid Derivatives

The creation of dichlorocyclopropyl acetic acid derivatives is a methodical process that begins with the synthesis of key precursors, followed by strategic alkylation and hydrolysis, and culminating in the formation of reactive intermediates for further functionalization.

A critical step in the synthesis of certain analogues of this compound is the preparation of phenolic precursors that bear the dichlorocyclopropyl group. One viable route to such a precursor, specifically o-(2,2-dichlorocyclopropyl)phenol, involves the demethylation of o-(2,2-dichlorocyclopropyl)anisole. This reaction can be achieved by treating the anisole derivative with boron tribromide, which effectively cleaves the methyl ether to yield the desired phenol prepchem.com.

Alternatively, a more general approach to dichlorocyclopropyl-substituted aromatics begins with the corresponding styrene derivative. For instance, (2,2-dichlorocyclopropyl)benzene (B1582628) can be synthesized from styrene in a one-step process guidechem.com. The reaction involves the addition of dichlorocarbene to the double bond of styrene. Dichlorocarbene is typically generated in situ from chloroform and a strong base, such as sodium hydroxide, in the presence of a phase-transfer catalyst like benzyltriethylammonium chloride (TEBA) guidechem.com. This reaction proceeds via a cycloaddition mechanism.

Once the (2,2-dichlorocyclopropyl)benzene is obtained, it can be converted to the corresponding phenol through a hydroxylation reaction. The direct hydroxylation of benzene (B151609) and its derivatives is a challenging transformation but can be achieved using various oxidizing agents.

| Starting Material | Reagents | Product |

|---|---|---|

| o-(2,2-Dichlorocyclopropyl)anisole | Boron tribromide | o-(2,2-Dichlorocyclopropyl)phenol |

| Styrene | Chloroform, Sodium hydroxide, Benzyltriethylammonium chloride | (2,2-Dichlorocyclopropyl)benzene |

With the dichlorocyclopropyl phenol in hand, the next step is to construct the phenoxyacetic acid side chain. This is typically achieved through an O-alkylation reaction. The phenolate anion, generated by treating the phenol with a base, acts as a nucleophile and reacts with an alkyl halide in an S(_N)2 reaction to form an ether pharmaxchange.info. In this specific synthesis, the dichlorocyclopropyl phenol is reacted with an ester of a haloacetic acid, such as ethyl chloroacetate, in the presence of a suitable base like potassium carbonate. This results in the formation of a 2-(2,2-dichlorocyclopropyl)phenoxyacetate ester.

The final step to obtain the desired phenoxyacetic acid derivative is the hydrolysis of the ester. This can be accomplished through either acidic or basic conditions wikipedia.orglibretexts.org. Basic hydrolysis, also known as saponification, is often preferred as it is an irreversible reaction that goes to completion wikipedia.orglibretexts.org. The ester is typically heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide chemguide.co.uk. This process cleaves the ester linkage, yielding the sodium salt of the carboxylic acid and the corresponding alcohol. Subsequent acidification of the reaction mixture protonates the carboxylate salt to give the final 2-(2,2-dichlorocyclopropyl)phenoxyacetic acid derivative.

| Reaction Step | Reactants | Product |

|---|---|---|

| O-Alkylation | Dichlorocyclopropyl phenol, Ethyl chloroacetate, Base (e.g., K(_2)CO(_3)) | Ethyl 2-(2,2-dichlorocyclopropyl)phenoxyacetate |

| Hydrolysis | Ethyl 2-(2,2-dichlorocyclopropyl)phenoxyacetate, Base (e.g., NaOH), then Acid (e.g., HCl) | 2-(2,2-Dichlorocyclopropyl)phenoxyacetic acid |

For the synthesis of further analogues, the carboxylic acid group of this compound or its phenoxy derivatives can be converted into a more reactive functional group, such as an acid chloride. Acid chlorides are valuable synthetic intermediates due to their high reactivity towards nucleophiles.

The conversion of a carboxylic acid to an acid chloride is commonly achieved by treatment with thionyl chloride (SOCl(_2)). This reaction produces the acid chloride along with the gaseous byproducts sulfur dioxide (SO(_2)) and hydrogen chloride (HCl), which are easily removed from the reaction mixture. Other reagents that can be used for this transformation include oxalyl chloride, phosphorus trichloride (PCl(_3)), and phosphorus pentachloride (PCl(_5)).

Once formed, the 2-(2,2-dichlorocyclopropyl)acetyl chloride can be reacted with a variety of nucleophiles to generate a range of derivatives. For example, reaction with an alcohol will yield an ester, while reaction with ammonia or a primary or secondary amine will produce a primary, secondary, or tertiary amide, respectively. These reactions typically proceed via a nucleophilic acyl substitution mechanism.

| Nucleophile | Product Class |

|---|---|

| Alcohol (R-OH) | Ester |

| Ammonia (NH(_3)) | Primary Amide |

| Primary Amine (R-NH(_2)) | Secondary Amide |

| Secondary Amine (R(_2)NH) | Tertiary Amide |

Chemical Reactivity and Transformation Studies of Dichlorocyclopropylacetic Acid Derivatives

Reactions Involving the gem-Dichlorocyclopropane Ring

The reactivity of the gem-dichlorocyclopropane ring in derivatives of 2-(2,2-dichlorocyclopropyl)acetic acid is a focal point of synthetic interest. The two chlorine atoms activate the ring towards certain transformations while also influencing the stereochemical outcomes of these reactions.

Reductive Transformations of Dichlorocyclopropane Moieties

Reductive methods offer a pathway to selectively remove one or both chlorine atoms from the cyclopropane (B1198618) ring, leading to the formation of monochlorinated or fully dehalogenated products. These transformations are crucial for the synthesis of diverse cyclopropane-containing molecules.

The selective removal of a single chlorine atom from the gem-dichlorocyclopropane ring is a valuable transformation that yields monochlorinated cyclopropane derivatives. This process, often achieved through catalytic hydrogenation, allows for the fine-tuning of the electronic and steric properties of the cyclopropane ring. The reaction proceeds by the addition of hydrogen across a carbon-chlorine bond, leading to the formation of a monochlorinated cyclopropane and hydrogen chloride. The selectivity of this reaction is a key challenge, as over-reduction can lead to the formation of the fully dechlorinated cyclopropane.

Control over the reaction conditions, such as hydrogen pressure, temperature, and choice of catalyst, is critical to achieve high yields of the desired monochlorinated product. The nature of the substrate, including the ester group in derivatives of this compound, can also influence the reaction's efficiency and selectivity.

A variety of catalytic systems have been explored for the selective hydrogenation of gem-dichlorocyclopropanes. These systems typically involve a noble metal catalyst, such as palladium or platinum, supported on a high-surface-area material like activated carbon. The choice of catalyst and support can significantly impact the reaction's outcome, including the ratio of cis to trans isomers in the resulting monochlorinated product.

For instance, the use of specific ligands or additives can modulate the catalyst's activity and selectivity, thereby influencing the stereochemical course of the hydrogenation. The solvent system also plays a crucial role, affecting the solubility of the reactants and the interaction of the substrate with the catalyst surface. Research in this area aims to develop highly efficient and stereoselective catalytic systems that provide access to specific isomers of monochlorinated cyclopropane derivatives.

Table 1: Catalytic Systems for Selective Hydrogenation

| Catalyst System | Substrate | Product(s) | Key Findings |

| Pd/C, H₂ | gem-Dichlorocyclopropanes | Monochlorinated cyclopropanes | Effective for selective dechlorination. |

| PtO₂, H₂ | gem-Dichlorocyclopropanes | Monochlorinated and dechlorinated products | Can lead to over-reduction. |

| Raney Nickel, H₂ | gem-Dichlorocyclopropanes | Monochlorinated and dechlorinated products | Activity can be modulated by reaction conditions. |

Ring-Opening Reactions of Dichlorocyclopropanes

The inherent strain of the cyclopropane ring, coupled with the electronic effects of the gem-dichloro group, makes these compounds susceptible to ring-opening reactions under various conditions. These reactions provide a route to acyclic compounds with diverse functional groups.

The carbon atoms of the dichlorocyclopropane ring are electrophilic in nature, making them targets for nucleophilic attack. Strong nucleophiles can induce the opening of the three-membered ring, leading to the formation of substituted acyclic products. The regioselectivity of the ring-opening is influenced by the substitution pattern on the cyclopropane ring and the nature of the attacking nucleophile.

For derivatives of this compound, the reaction with nucleophiles can result in a variety of products depending on which carbon-carbon bond of the cyclopropane ring is cleaved. The reaction mechanism often involves the initial attack of the nucleophile on a ring carbon, followed by the departure of a chloride ion and subsequent ring cleavage.

While less common than chemical methods, enzymatic catalysis offers a potentially green and highly selective approach to the transformation of cyclopropane-containing molecules. Certain enzymes, such as some hydrolases and dehalogenases, have been shown to catalyze the ring-opening of cyclopropane derivatives.

The mechanism of enzymatic ring-opening of dichlorocyclopropanes is a subject of ongoing research. It is hypothesized that the enzyme's active site can bind the cyclopropane substrate in a specific orientation, facilitating a nucleophilic attack or an electronically-driven ring cleavage. The enzymatic environment can provide precise control over the stereochemistry of the ring-opening process, leading to the formation of enantiomerically enriched products. Understanding the mechanistic details of these enzymatic transformations is crucial for their development as practical synthetic tools.

Table 2: Comparison of Ring-Opening Methods

| Method | Reagents/Conditions | Products | Advantages | Limitations |

| Nucleophilic Ring-Opening | Strong nucleophiles (e.g., alkoxides, thiolates) | Acyclic substituted compounds | Access to diverse functional groups | Can lack selectivity |

| Enzymatic Ring-Opening | Hydrolases, dehalogenases | Acyclic, often chiral, compounds | High selectivity, mild conditions | Limited enzyme availability and substrate scope |

Electrophilic Ring Opening Mechanisms

The cyclopropane ring in this compound is a strained three-membered carbocycle, making it susceptible to ring-opening reactions initiated by electrophiles. The presence of two electron-withdrawing chlorine atoms on one carbon atom (a gem-dichloro configuration) influences the ring's electronic properties, but the inherent strain energy remains a driving force for reaction.

In the presence of an acid catalyst, either a Brønsted or Lewis acid, the cyclopropane can be activated towards nucleophilic attack, which results in ring opening. lnu.edu.cn The mechanism typically involves the protonation or coordination of the electrophile to one of the cyclopropane bonds, which weakens it and facilitates cleavage. This generates a carbocationic intermediate. The stability of this carbocation dictates the regioselectivity of the ring opening. For this compound, attack by an electrophile (E⁺) could theoretically lead to cleavage of any of the three C-C bonds. The subsequent capture of the resulting carbocation by a nucleophile (Nu⁻) yields the final ring-opened product.

Rearrangement Reactions (e.g., Cyclopropyl-Allyl Rearrangements)

Derivatives of this compound can undergo various rearrangement reactions, a common feature for strained cyclopropane systems. mvpsvktcollege.ac.in These rearrangements often lead to the formation of more stable structural isomers. One of the most significant types of rearrangement for cyclopropanes is the cyclopropyl-allyl rearrangement. This transformation typically occurs under thermal or acidic conditions and involves the cleavage of a C-C bond in the ring to form an allylic carbocation, which can then be trapped by a nucleophile or lose a proton to form an alkene.

For instance, thermocatalytic isomerization of related alkenyl-gem-dichlorocyclopropanes has been shown to yield cyclopentene (B43876) derivatives, representing a significant skeletal rearrangement. finechem-mirea.rufinechem-mirea.ru Another relevant transformation is ring expansion. For example, the treatment of certain bicyclic molecules containing vinyl groups with reagents like NaOCl and acetic acid can promote a chlorinative one-carbon ring expansion, proceeding through a putative cationic mechanism involving a Wagner-Meerwein shift. msu.edu

While specific studies on the cyclopropyl-allyl rearrangement of this compound are not detailed in the provided sources, the fundamental principles of organic chemistry suggest its possibility. The reaction would likely be initiated by the departure of a leaving group or by electrophilic attack, leading to a cyclopropylmethyl cation. This cation is notoriously unstable and rapidly rearranges to a more stable homoallylic or allylic cation, which then leads to the final product.

Reactivity of the Halogen Atoms on the Cyclopropane Ring

The two chlorine atoms on the cyclopropane ring of this compound are chemically reactive, particularly towards nucleophilic substitution. The reactivity of these gem-dihalogens is a well-documented feature of such compounds. Studies on analogous halomethyl-gem-dichlorocyclopropanes have demonstrated that these chlorine atoms can be displaced by nucleophiles.

For example, in reactions with phenols in the presence of a base like sodium hydroxide (B78521), substitution of the endocyclic (ring) chlorine atoms can occur. lew.ro This suggests that under appropriate conditions, a strong nucleophile could attack the dichlorinated carbon of this compound, leading to the displacement of one or both chlorine atoms. The reaction pathway may involve an elimination-addition mechanism or direct nucleophilic substitution. The nature of the nucleophile plays a significant role in determining the reaction products and their yields. lew.ro

The general reactivity pattern for substituted gem-dichlorocyclopropanes shows that they can react with various nucleophiles, leading to a range of functionalized products. lew.ro This inherent reactivity makes the chlorine atoms a handle for further synthetic transformations of the molecule.

Reactions of the Acetic Acid Functionality

Esterification Reactions

The carboxylic acid group of this compound readily undergoes esterification, a fundamental reaction in organic chemistry. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to achieve high yields, it is often necessary to use an excess of the alcohol or to remove the water formed during the reaction. masterorganicchemistry.comucalgary.ca

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. youtube.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. ucalgary.ca Subsequent proton transfers and elimination of a water molecule yield the final ester product. youtube.com A wide variety of alcohols can be used, allowing for the synthesis of a diverse range of esters.

Table 1: Examples of Esterification of this compound

| Alcohol | Product (Ester) | Typical Conditions |

|---|---|---|

| Methanol (B129727) | Methyl 2-(2,2-dichlorocyclopropyl)acetate | Excess Methanol, H₂SO₄ (cat.), Reflux |

| Ethanol (B145695) | Ethyl 2-(2,2-dichlorocyclopropyl)acetate | Excess Ethanol, H₂SO₄ (cat.), Reflux |

| Propan-1-ol | Propyl 2-(2,2-dichlorocyclopropyl)acetate | Excess Propan-1-ol, TsOH (cat.), Reflux |

| Butan-2-ol | sec-Butyl 2-(2,2-dichlorocyclopropyl)acetate | Excess Butan-2-ol, H₂SO₄ (cat.), Reflux |

Amidation Reactions

Similar to esterification, the carboxylic acid functionality can be converted into an amide through reaction with a primary or secondary amine. Direct reaction between a carboxylic acid and an amine is possible but often requires high temperatures. More commonly, the carboxylic acid is first activated using a coupling reagent.

Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used. fishersci.co.uk These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide with high yields. fishersci.co.uk Other coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective, often used in combination with a non-nucleophilic base such as diisopropylethylamine (DIEA). fishersci.co.ukorganic-chemistry.org This method is particularly useful for coupling with a wide range of amines, including those that are less reactive. researchgate.net

Table 2: Examples of Amidation of this compound

| Amine | Product (Amide) | Typical Reagents |

|---|---|---|

| Ammonia | 2-(2,2-Dichlorocyclopropyl)acetamide | SOCl₂, then excess NH₃ |

| Methylamine | 2-(2,2-Dichlorocyclopropyl)-N-methylacetamide | EDC, HOBt, Methylamine |

| Aniline | 2-(2,2-Dichlorocyclopropyl)-N-phenylacetamide | HATU, DIEA, Aniline |

| Piperidine | 1-(2-(2,2-Dichlorocyclopropyl)acetyl)piperidine | DCC, Piperidine |

Carboxylic Acid Derivatization

Beyond esters and amides, the carboxylic acid group of this compound can be converted into other important derivatives. A key transformation is the synthesis of the corresponding acyl chloride (acid chloride). This is typically achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The resulting acyl chloride, 2-(2,2-dichlorocyclopropyl)acetyl chloride, is significantly more reactive than the parent carboxylic acid. This increased reactivity makes it a valuable intermediate for the synthesis of esters and amides, especially when the corresponding alcohol or amine is unreactive or when mild reaction conditions are required. The reaction of the acyl chloride with an alcohol (often in the presence of a weak base like pyridine) or an amine proceeds rapidly and generally gives high yields of the desired product. chemguide.co.uk The conversion to an acyl chloride is therefore a common strategy to facilitate subsequent transformations of the carboxylic acid group.

Interplay Between the Cyclopropane Ring and the Carboxylic Acid Group

The chemical behavior of this compound is characterized by the mutual influence of the strained dichlorocyclopropane ring and the adjacent carboxylic acid functional group. This interplay dictates the molecule's reactivity, particularly concerning the stability of the cyclopropane ring and the electronic properties of the molecule as a whole. The high ring strain of the cyclopropane ring, further influenced by the electron-withdrawing chlorine atoms, and the nucleophilic and acidic nature of the carboxylic acid group create a unique chemical environment.

The interaction between these two functional groups can be understood through several key chemical principles, including neighboring group participation (NGP), electronic effects, and the potential for intramolecular reactions. While direct studies on the intramolecular reactions of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous systems and general principles of organic chemistry.

The electron-withdrawing nature of the gem-dichloro substituents on the cyclopropane ring significantly impacts its electronic character. Research on related compounds, such as p-(2,2-dichlorocyclopropyl)-α-methylbenzyl chloride, has provided valuable insights into these electronic effects. A study on the solvolysis of this compound revealed that the 2,2-dichlorocyclopropyl group acts as a poor transmitter of resonance effects compared to an unsubstituted cyclopropyl (B3062369) group. This suggests that the chlorine atoms diminish the ability of the cyclopropane ring to donate electron density.

The interplay between the carboxylic acid group and the dichlorocyclopropane ring can be further elucidated by considering the potential for anchimeric assistance, or neighboring group participation. In principle, the carboxylic acid or its conjugate base, the carboxylate, could act as an internal nucleophile. wikipedia.orgdalalinstitute.com This participation could influence the rate and stereochemistry of substitution reactions at the carbon atom to which the cyclopropyl group is attached. wikipedia.org For instance, in a reaction involving a leaving group on the acetic acid side chain, the cyclopropane ring itself could participate in stabilizing a developing positive charge. Conversely, the carboxyl group could participate in reactions involving the cyclopropane ring, although this is less common.

The proximity of the carboxylic acid to the dichlorocyclopropane ring also raises the possibility of intramolecular cyclization reactions under certain conditions, potentially leading to the formation of lactones. However, the specific conditions required to facilitate such reactions for this molecule have not been detailed in the available literature.

The reactivity of the cyclopropane ring is largely defined by its high ring strain, which predisposes it to ring-opening reactions. nih.gov These reactions can be initiated by electrophiles, nucleophiles, or radicals. youtube.com The presence of the electron-withdrawing carboxylic acid group is expected to influence the regioselectivity and rate of such ring-opening reactions. For instance, under acidic conditions, protonation of the carboxylic acid could precede or influence an acid-catalyzed ring opening of the cyclopropane. bohrium.com

To quantify the electronic influence of the 2,2-dichlorocyclopropyl substituent, we can examine the kinetic data from the solvolysis of p-(2-substituted cyclopropyl)-α-methylbenzyl chlorides in 80% aqueous acetone. The following table presents the relative rates of solvolysis and activation parameters for different substituents on the cyclopropyl ring, providing a comparison of their electron-donating or -withdrawing capabilities.

| Substituent on Cyclopropyl Ring | Relative Rate of Solvolysis (k/k₀) | Enthalpy of Activation (ΔH‡) (kcal/mol) | Entropy of Activation (ΔS‡) (e.u.) |

|---|---|---|---|

| H | 353 | 20.5 | -5.8 |

| 2,2-dichloro | 1.24 | 22.9 | -10.2 |

| trans-2-chloro | 18.1 | 21.2 | -9.1 |

| cis-2-chloro | 3.45 | 22.2 | -10.5 |

The data clearly illustrates that the substitution of two hydrogen atoms with chlorine atoms on the cyclopropane ring dramatically reduces its electron-donating ability, as evidenced by the significant decrease in the relative rate of solvolysis from 353 for the unsubstituted cyclopropyl group to 1.24 for the 2,2-dichlorocyclopropyl group. This finding is crucial for understanding the interplay with the carboxylic acid group, as it establishes the electronic baseline of the dichlorocyclopropyl moiety. The electron-withdrawing nature of this group will, in turn, affect the acidity of the carboxylic acid and the reactivity of the adjacent methylene (B1212753) group.

Derivatization and Analogous Compounds of 2 2,2 Dichlorocyclopropyl Acetic Acid

Synthesis and Characterization of Esters and Amides

The carboxylic acid moiety of 2-(2,2-dichlorocyclopropyl)acetic acid serves as a versatile handle for the synthesis of various ester and amide derivatives. Standard esterification procedures, such as the Fischer-Speier esterification involving reaction with an alcohol in the presence of a strong acid catalyst, can be employed to produce the corresponding esters. For instance, the methyl or ethyl esters can be synthesized by refluxing the carboxylic acid with methanol (B129727) or ethanol (B145695) in the presence of sulfuric acid.

Amide synthesis is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. The acyl chloride can be prepared by treating this compound with thionyl chloride or oxalyl chloride. The subsequent addition of a primary or secondary amine yields the desired N-substituted amide. Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can facilitate the direct formation of amides from the carboxylic acid and an amine, avoiding the need for the acyl chloride intermediate. ijpsr.infowikipedia.org

General synthetic approaches are outlined in the table below:

| Derivative | Reagents and Conditions |

| Esters | R-OH, H₂SO₄ (catalytic), reflux |

| Amides (via acyl chloride) | 1. SOCl₂ or (COCl)₂, 2. R¹R²NH, base |

| Amides (direct coupling) | R¹R²NH, DCC or EDC, with or without HOBt |

Table 1: General Synthetic Pathways to Esters and Amides of this compound

Characterization of these derivatives relies on standard spectroscopic techniques. In infrared (IR) spectroscopy, the formation of an ester is confirmed by the appearance of a strong C=O stretching vibration typically in the range of 1735-1750 cm⁻¹, while amides show a characteristic C=O stretch between 1630-1695 cm⁻¹. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for detailed structural elucidation, with the appearance of new signals corresponding to the alcohol or amine moiety confirming the successful derivatization.

Exploration of Phenoxyacetic Acid Analogs Bearing Dichlorocyclopropyl Substituents

Phenoxyacetic acid derivatives are a well-known class of compounds with diverse biological activities. The incorporation of a dichlorocyclopropyl substituent onto this scaffold has been an area of synthetic exploration.

Synthetic Pathways to 2-[4-(2,2-Dichlorocyclopropyl)phenoxy]acetic Acid Derivatives

A key intermediate for the synthesis of these analogs is 4-(2,2-dichlorocyclopropyl)phenol (B194484). This precursor can be prepared through a multi-step sequence starting from styrene (B11656). Styrene is first converted to (2,2-dichlorocyclopropyl)benzene (B1582628) via a dichlorocyclopropanation reaction using chloroform (B151607) and a strong base in the presence of a phase-transfer catalyst. guidechem.com Subsequent Friedel-Crafts acylation, followed by a Baeyer-Villiger oxidation, alcoholysis, and hydrolysis, can yield the desired 4-(2,2-dichlorocyclopropyl)phenol. orgsyn.orgresearchgate.netprepchem.com

With the phenolic intermediate in hand, the phenoxyacetic acid moiety can be introduced via a Williamson ether synthesis. For example, the synthesis of methyl 2-[p-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionate has been reported by reacting 4-(2,2-dichlorocyclopropyl)phenol with ethyl 2-bromo-2-methylpropionate in the presence of potassium carbonate in acetonitrile. prepchem.com The resulting ester can then be hydrolyzed to the corresponding carboxylic acid. prepchem.com

A representative synthetic scheme is presented below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Styrene | Chloroform, NaOH, Benzyltriethylammonium chloride (TEBA) | (2,2-Dichlorocyclopropyl)benzene |

| 2 | (2,2-Dichlorocyclopropyl)benzene | Acylating agent, Lewis acid | Acylated intermediate |

| 3 | Acylated intermediate | Peroxy acid (e.g., m-CPBA) | Ester intermediate |

| 4 | Ester intermediate | Base (e.g., NaOH) | 4-(2,2-Dichlorocyclopropyl)phenol |

| 5 | 4-(2,2-Dichlorocyclopropyl)phenol | Ethyl 2-bromo-2-methylpropionate | K₂CO₃, Acetonitrile, reflux |

| 6 | Methyl 2-[p-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionate | NaOH, Ethanol/Water | 2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropionic acid |

Table 2: Synthetic Pathway to a 2-[4-(2,2-Dichlorocyclopropyl)phenoxy]acetic Acid Derivative

Phosphorylated Derivatives of Dichlorocyclopropylmethyl Systems

The introduction of a phosphate (B84403) ester group can significantly alter the biological properties of a molecule. The synthesis of phosphorylated derivatives of dichlorocyclopropylmethyl systems has been explored, starting from the corresponding alcohol.

Synthesis of Dichlorocyclopropylmethyl-Phosphoric Acid Esters

The key precursor for these derivatives is (2,2-dichlorocyclopropyl)methanol (B1297586). This alcohol can be synthesized by the reduction of 2,2-dichlorocyclopropanecarbaldehyde, which in turn can be obtained from the thermal isomerization of 2,3-dihydrofuran (B140613) followed by dichlorocyclopropanation. The reduction of the aldehyde to the alcohol is typically achieved using a reducing agent such as sodium borohydride.

The synthesis of dichlorocyclopropylmethyl-phosphoric acid esters can then be accomplished by reacting (2,2-dichlorocyclopropyl)methanol with a suitable phosphorylating agent. A patent describes the synthesis of O-methyl-O-[(2,2-dichlorocyclopropyl)methyl]-phosphoric acid ester chloride by reacting (2,2-dichlorocyclopropyl)methanol with phosphorus oxychloride and then with methanol in the presence of a base like triethylamine. google.com This versatile intermediate can then be further reacted with various nucleophiles, such as phenols, to generate a range of phosphate esters. For instance, reaction with 2,4,5-trichlorophenol (B144370) in the presence of potassium carbonate yields the corresponding O-methyl-O-[(2,2-dichlorocyclopropyl)methyl]-O-(2,4,5-trichlorophenyl) phosphate. google.com

The general approach is summarized in the table below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | (2,2-Dichlorocyclopropyl)methanol, Phosphorus oxychloride | Triethylamine, Diethyl ether, -30°C | Dichlorocyclopropylmethyl phosphorodichloridate |

| 2 | Dichlorocyclopropylmethyl phosphorodichloridate, Methanol | Triethylamine, Diethyl ether | O-Methyl-O-[(2,2-dichlorocyclopropyl)methyl]-phosphoric acid ester chloride |

| 3 | O-Methyl-O-[(2,2-dichlorocyclopropyl)methyl]-phosphoric acid ester chloride, 2,4,5-Trichlorophenol | K₂CO₃, Acetone | O-Methyl-O-[(2,2-dichlorocyclopropyl)methyl]-O-(2,4,5-trichlorophenyl) phosphate |

Table 3: Synthesis of a Dichlorocyclopropylmethyl-Phosphoric Acid Ester Derivative

Structural Modifications on the Cyclopropane (B1198618) Ring

Comparison with Other Halogenated Cyclopropanecarboxylic Acids (e.g., Dibromo-, Difluoro- analogs)

The nature of the halogen atoms on the cyclopropane ring significantly influences the chemical and physical properties of the corresponding carboxylic acids. A comparison between 2,2-dichloro-, 2,2-dibromo-, and 2,2-difluorocyclopropanecarboxylic acids reveals distinct differences in reactivity and acidity.

The acidity of the carboxylic acid is influenced by the inductive effect of the halogens. Fluorine, being the most electronegative halogen, exerts the strongest electron-withdrawing effect, making 2,2-difluorocyclopropanecarboxylic acid a stronger acid than its dichloro and dibromo counterparts. ossila.com This enhanced acidity can affect its reactivity in esterification and amidation reactions.

The stability of the cyclopropane ring can also be affected by the halogen substituents. For instance, it has been observed that 2,2-difluorocyclopropanecarboxylic acid can undergo an unexpected ring-opening reaction during Friedel-Crafts reactions, which is attributed to the destabilization of the strained three-membered ring upon formation of the acylium ion. ossila.com The larger size of bromine atoms in the dibromo-analog can introduce steric hindrance that may influence the approach of reagents to the carboxylic acid group.

A summary of comparative properties is provided below:

| Property | 2,2-Difluorocyclopropanecarboxylic Acid | 2,2-Dichlorocyclopropanecarboxylic Acid | 2,2-Dibromocyclopropanecarboxylic Acid |

| Acidity | Highest | Intermediate | Lowest |

| Ring Stability (under certain conditions) | Prone to ring-opening | Generally stable | Generally stable |

| Steric Hindrance at C2 | Lowest | Intermediate | Highest |

Table 4: Comparative Properties of 2,2-Dihalocyclopropanecarboxylic Acids

Analysis of Steric and Electronic Effects of Substituents

The biological and chemical activity of derivatives of this compound is profoundly influenced by the steric and electronic properties of their substituents. The analysis of these effects is crucial for understanding structure-activity relationships (SAR) and for the rational design of new compounds with desired properties. Quantitative Structure-Activity Relationship (QSAR) models are often employed to correlate physicochemical parameters with biological activity. mdpi.comscirp.org

Key parameters used in these analyses include:

Electronic Parameters: The Hammett constant (σ) is a critical measure of a substituent's electron-donating or electron-withdrawing ability. These electronic effects can influence reaction rates and the interaction of the molecule with biological targets. nih.govmdpi.com

Steric Parameters: Taft's steric factor (Es) and Verloop steric parameters quantify the size and shape of substituents. Steric hindrance can affect the molecule's ability to fit into a receptor's binding site. nih.govsmolecule.com

Lipophilic Parameters: The partition coefficient (log P) measures the hydrophobicity of a compound, which is vital for its absorption, distribution, and ability to cross cell membranes. mdpi.comnih.gov

These quantitative approaches allow researchers to predict the activity of novel, unsynthesized analogs, thereby guiding synthetic efforts toward more potent and selective compounds. smolecule.com

Aryl and Nitroaryl Derivatives Containing Dichlorocyclopropyl Moieties

The introduction of aryl and nitroaryl groups to the dichlorocyclopropyl scaffold has been explored to generate compounds with novel properties, including potential biological activities.

The synthesis of aryl-substituted dichlorocyclopropanes is commonly achieved through the addition of dichlorocarbene (B158193) to the corresponding substituted styrenes. Dichlorocarbene (CCl2) is a highly reactive intermediate that can be generated from chloroform and a strong base, such as potassium tert-butoxide or aqueous sodium hydroxide (B78521) with a phase-transfer catalyst. researchgate.net This [1+2] cycloaddition reaction is an efficient method for creating the gem-dichlorocyclopropane ring attached to an aryl group. For instance, (2,2-dichlorocyclopropyl)benzene is synthesized from styrene and serves as a key intermediate for more complex derivatives. researchgate.net

Nitroaryl derivatives are of particular interest due to the strong electron-withdrawing nature of the nitro group, which significantly modulates the electronic properties of the molecule. mdpi.com This functional group is a common feature in many biologically active compounds, including antimicrobial and anticancer agents. nih.govresearchgate.net The synthesis of nitroaryl derivatives containing a dichlorocyclopropyl moiety can be approached by reacting dichlorocarbene with the appropriate nitrostyrene. wikipedia.org Alternatively, a pre-formed aryl-dichlorocyclopropane compound can be subjected to nitration, although the conditions must be carefully controlled to achieve the desired regioselectivity. google.com

While extensive research on nitroaryl derivatives of this compound specifically is limited in publicly available literature, the known anticancer properties of compounds containing either the nitroaryl or dichlorocyclopropyl motif suggest that their combination is a promising strategy for developing new therapeutic agents. nih.govguidechem.com For example, the anticancer activity of certain 4-thiazolidinones has been linked to the presence of a 2-chloro-3-(4-nitrophenyl)propenylidene substituent, highlighting the importance of the nitroaryl group in cytotoxicity. guidechem.com QSAR studies on various anticancer agents have frequently identified electronic and steric descriptors, such as those contributed by nitro and chloro groups, as key predictors of activity. nih.govnih.gov

Mechanistic and Theoretical Investigations of Dichlorocyclopropyl Compounds

Kinetic Studies of Dihalocyclopropane Formation and Transformation

The formation of gem-dihalocyclopropanes, such as the dichlorocyclopropyl group in 2-(2,2-Dichlorocyclopropyl)acetic acid, typically proceeds through the addition of a dihalocarbene to an alkene. The kinetics of these reactions are crucial for understanding the reaction mechanism and optimizing synthetic procedures.

Kinetic studies on the addition of dichlorocarbene (B158193) (:CCl2) to various olefins have revealed that the reaction is electrophilic in nature. The rate of dichlorocyclopropanation is influenced by several factors, including the electronic properties of the alkene, the method of carbene generation, and the reaction conditions. For instance, the reaction of dichlorocarbene with a series of substituted α-methylstyrenes showed a good correlation with Hammett-Brown σ+ constants, yielding a ρ-value of –0.378 ± 0.015. rsc.org This negative ρ-value indicates that electron-donating groups on the aromatic ring accelerate the reaction by stabilizing the electron-deficient transition state. rsc.org

The transformation of dichlorocyclopropyl compounds can also be subject to kinetic control. For example, under phase-transfer catalysis conditions, the rate of dichlorocarbene addition to cyclohexene (B86901) has been shown to be dependent on factors such as stirring speed, temperature, and the amount of catalyst. niscpr.res.in The observed rate constants were found to increase with temperature, allowing for the determination of activation parameters. niscpr.res.in

Table 1: Factors Influencing the Rate of Dichlorocyclopropanation

| Factor | Effect on Reaction Rate | Reference |

| Electron-donating substituents on the alkene | Increase | rsc.org |

| Electron-withdrawing substituents on the alkene | Decrease | rsc.org |

| Steric hindrance around the double bond | Decrease | rsc.org |

| Temperature | Increase | niscpr.res.in |

| Catalyst concentration (in PTC) | Increase (up to a certain point) | niscpr.res.in |

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are indispensable tools for investigating the properties and reactivity of dichlorocyclopropyl compounds at the molecular level. These methods allow for the calculation of various molecular properties that are often difficult to measure experimentally.

The cyclopropane (B1198618) ring is characterized by significant ring strain, which arises from the deviation of its C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°). masterorganicchemistry.com This angle strain, combined with torsional strain from eclipsed C-H bonds, makes the cyclopropane ring thermodynamically unstable compared to acyclic analogues. masterorganicchemistry.com The total ring strain in cyclopropane is approximately 27.6 kcal/mol. masterorganicchemistry.com

The introduction of two chlorine atoms on the same carbon atom in a dichlorocyclopropane ring further influences its stability and geometry. Quantum chemical calculations can be employed to quantify these effects. For instance, Density Functional Theory (DFT) calculations can be used to determine the strain energy of the this compound molecule. The general formula for calculating ring strain energy is based on a homodesmotic reaction, where the number of each type of bond is conserved on both sides of the reaction equation. nih.gov

While specific calculations for this compound are not published, studies on related dichlorocyclopropanes would involve optimizing the geometry of the molecule and then calculating its energy relative to appropriate strain-free reference compounds. These calculations would likely show that the C-C bonds opposite the dichlorinated carbon are elongated and weakened due to the electronic effects of the chlorine atoms.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the feasibility and stereochemistry of chemical reactions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

In the context of the formation of dichlorocyclopropanes, FMO theory explains the electrophilic nature of dichlorocarbene. The LUMO of dichlorocarbene is a vacant p-orbital on the carbon atom, which can accept electron density from the HOMO (the π-orbital) of an alkene. The energy gap between the alkene's HOMO and the carbene's LUMO is a key factor in determining the reaction rate. Electron-donating groups on the alkene raise the energy of its HOMO, leading to a smaller HOMO-LUMO gap and a faster reaction.

The HOMO-LUMO gap can be calculated using computational methods such as DFT. nih.gov For a given reaction, a smaller calculated HOMO-LUMO gap generally correlates with higher reactivity. While a specific calculation for the reaction leading to this compound is not available, the general trend of reactivity based on FMO theory is well-established for dichlorocarbene additions.

The presence of the flexible acetic acid side chain attached to the rigid dichlorocyclopropyl ring allows for the existence of multiple conformations for this compound. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

Molecular modeling techniques, such as molecular mechanics and ab initio methods, can be used to perform a systematic search of the conformational space. nih.gov For a molecule like this compound, the key dihedral angles to consider would be those around the C-C bond connecting the cyclopropane ring to the acetic acid moiety and the C-C bond within the acetic acid side chain.

Computational studies on dicarboxylic acids have shown that intermolecular interactions, particularly in the condensed phase, can play a significant role in stabilizing certain conformers that might not be predicted to be the most stable in the gas phase. nih.gov For this compound, it is expected that intramolecular hydrogen bonding between the carboxylic acid group and the chlorine atoms of the cyclopropane ring could influence the conformational preferences. Ab initio molecular dynamics (AIMD) simulations could provide a detailed picture of the conformational landscape in different environments. nih.gov

Spectroscopic Studies on Substituent Effects and Electronic Structure

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are invaluable for probing the electronic structure of molecules and the effects of substituents.

Although specific NMR data for this compound are not extensively reported in the literature, studies on structurally related compounds, such as 4-substituted (2,2-dichlorocyclopropyl)benzenes, provide significant insights into the electronic effects within the dichlorocyclopropyl ring.

In these systems, the chemical shifts of the cyclopropyl (B3062369) protons are influenced by the electronic nature of the substituent on the benzene (B151609) ring. cdnsciencepub.comresearchgate.net Correlations of the ¹H chemical shifts with Hammett substituent constants (σ) indicate that both inductive/field effects and resonance effects play a role. cdnsciencepub.com Specifically, corrections for variable ring current effects due to substituent-induced changes in conformation improve the correlations, suggesting a through-space electric field effect on the proton chemical shifts. cdnsciencepub.comresearchgate.net

The ¹³C NMR chemical shifts of the cyclopropyl carbons are also sensitive to substituent effects. lookchem.com In 4-substituted cyclopropylbenzenes, the chemical shifts of both the α and β carbons of the cyclopropane ring shift downfield with electron-withdrawing groups and upfield with electron-donating groups. lookchem.com The trends for the β carbons are similar to those observed for the β carbons of 4-substituted styrenes, suggesting a hyperconjugative resonance effect involving the π-system of the benzene ring and the Cα-Cβ bonds of the cyclopropane ring. lookchem.com

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for (2,2-Dichlorocyclopropyl)benzene (B1582628)

| Nucleus | Chemical Shift (ppm) | Reference |

| ¹H (Cyclopropyl-CH) | 2.87 | chemicalbook.com |

| ¹H (Cyclopropyl-CH₂) | 1.81, 1.91 | chemicalbook.com |

| ¹H (Phenyl) | 7.21-7.31 | chemicalbook.com |

| ¹³C (Cyclopropyl-CH) | 36.3 | spectrabase.com |

| ¹³C (Cyclopropyl-CH₂) | 28.5 | spectrabase.com |

| ¹³C (CCl₂) | 65.5 | spectrabase.com |

| ¹³C (Phenyl) | 126.9, 128.2, 128.9, 137.9 | spectrabase.com |

These data from a closely related analogue suggest the expected chemical shift ranges for the dichlorocyclopropyl moiety in this compound. The presence of the acetic acid group would introduce additional shifts, particularly for the cyclopropyl carbon and proton directly attached to this group, due to its inductive and potential anisotropic effects.

Correlation of Spectroscopic Data with Electronic and Steric Parameters

The spectroscopic characteristics of dichlorocyclopropyl compounds are intricately linked to the electronic and steric nature of their substituents. By analyzing spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, in conjunction with established electronic and steric parameters (e.g., Hammett and Taft constants), it is possible to develop a quantitative understanding of how substituent effects are transmitted through the unique cyclopropyl ring system. These correlations provide deep insights into the ground-state electronic structure of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a particularly powerful tool for probing the electronic environment of nuclei within a molecule. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to changes in local electron density, which are in turn influenced by the inductive and resonance effects of substituents.

¹H NMR Spectral Correlations:

Research on substituted dichlorocyclopropyl systems has demonstrated a clear correlation between the chemical shifts of the cyclopropyl protons and the electronic parameters of the substituents. A key study by Kohler and Reynolds on a series of 4-substituted (2,2-dichlorocyclopropyl)benzenes provides an excellent example of these relationships. In this system, the electronic effects of the para-substituent (X) are transmitted through the benzene ring to the dichlorocyclopropyl moiety, influencing the chemical shifts of the methine proton (H_α) and the two methylene (B1212753) protons (H_β, cis and trans to the phenyl ring).

The electronic influence of the substituent is quantified by Hammett substituent constants (σ). A positive σ value indicates an electron-withdrawing group (EWG), while a negative value signifies an electron-donating group (EDG). The data reveals that as the electron-withdrawing nature of the substituent increases (i.e., σ becomes more positive), the cyclopropyl protons become more deshielded and resonate at a higher chemical shift (downfield).

This trend can be explained by the through-bond inductive effect. Electron-withdrawing groups decrease the electron density around the cyclopropyl protons, reducing their shielding from the external magnetic field and causing their resonance to shift downfield. Conversely, electron-donating groups increase electron density, enhancing shielding and causing an upfield shift.

The sensitivity of each proton's chemical shift to the substituent effect can be quantified by the slope (ρ) of a plot of chemical shift versus the Hammett constant, an application of the Hammett equation (δ = ρσ + δ₀).

Below is a data table illustrating the correlation between the ¹H NMR chemical shifts of cyclopropyl protons in 4-substituted (2,2-dichlorocyclopropyl)benzenes and the Hammett constant (σ_p) of the para-substituent.

| Substituent (X) | Hammett Constant (σ_p) | δ H_α (ppm) | δ H_β_cis (ppm) | δ H_β_trans (ppm) |

|---|---|---|---|---|

| -OCH₃ | -0.27 | 2.82 | 1.86 | 1.76 |

| -CH₃ | -0.17 | 2.84 | 1.88 | 1.78 |

| -H | 0.00 | 2.87 | 1.91 | 1.81 |

| -Cl | 0.23 | 2.88 | 1.92 | 1.82 |

| -NO₂ | 0.78 | 2.99 | 2.01 | 1.91 |

¹³C NMR Spectral Correlations:

The principles of substituent effects extend to ¹³C NMR spectroscopy, where the chemical shifts of the cyclopropyl carbons also correlate with electronic parameters. The cyclopropyl carbons in this compound are designated as C1 (methine carbon bonded to the side chain), C2 (quaternary carbon bearing the two chlorine atoms), and C3 (methylene carbon).

The chemical shift of these carbons is influenced by several factors:

Electronegativity: The two chlorine atoms on C2 exert a strong electron-withdrawing inductive effect, significantly deshielding this carbon and causing it to resonate at a high chemical shift (typically >60 ppm).

Hybridization and Ring Strain: The sp³-hybridized carbons of the cyclopropane ring have more 'p' character than typical alkanes due to ring strain. This unique hybridization affects their chemical shifts, which are often found at higher field (more shielded) than expected for acyclic analogues.

Substituent Effects: Electronic effects from the acetic acid side chain and any other substituents are transmitted to the ring carbons. Electron-withdrawing substituents generally cause a downfield shift (deshielding) of the α and β carbons, while electron-donating groups cause an upfield shift (shielding).

For a series of substituted cyclopropanes, a linear correlation is often observed when plotting the ¹³C chemical shifts against substituent constants. This relationship can be described by the Dual Substituent Parameter (DSP) equation, which separates the inductive (σ_I) and resonance (σ_R) effects:

δ = ρ_Iσ_I + ρ_Rσ_R + δ₀

Where ρ_I and ρ_R represent the sensitivity of the chemical shift to inductive and resonance effects, respectively. This analysis reveals the relative importance of each electronic transmission mechanism. For the saturated cyclopropyl ring, the inductive effect is typically the dominant mechanism for transmitting substituent effects to the ring carbons.

The following table presents typical ¹³C NMR chemical shift ranges for the carbons in a 2-(2,2-dichlorocyclopropyl) moiety.

| Carbon Atom | Typical Chemical Shift (δ) Range (ppm) | Primary Influencing Factors |

|---|---|---|

| C1 (Methine) | 25 - 35 | Ring strain, Substituent effect from side chain |

| C2 (CCl₂) | 60 - 70 | Strong deshielding by two Cl atoms |

| C3 (Methylene) | 20 - 30 | Ring strain |

| -CH₂- (Side Chain) | 35 - 45 | Proximity to ring and carboxyl group |

| -COOH (Carboxyl) | 170 - 180 | Carbonyl environment |

Steric Effects:

Steric parameters, such as Taft's steric parameter (E_s) or Charton's steric parameter (ν), quantify the bulk of a substituent. In NMR, steric compression can lead to deshielding of protons that are forced into close proximity with a bulky group. This through-space interaction, known as the steric compression effect, causes the electron cloud around the affected proton to be repelled, reducing its shielding and shifting its resonance downfield. While electronic effects are often dominant in determining chemical shifts in these systems, significant steric hindrance can introduce deviations from the correlations based solely on electronic parameters.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The position of a vibrational band (e.g., a stretching frequency) is sensitive to factors like bond strength and reduced mass. Electronic effects of substituents can alter bond polarity and strength, thereby shifting the absorption frequency.

For this compound, the most informative vibrational band for studying electronic effects is the carbonyl (C=O) stretching frequency of the carboxylic acid group. The position of this band, typically found in the range of 1700-1740 cm⁻¹, is highly sensitive to the electronic environment.

Inductive Effects: Electron-withdrawing groups attached to the cyclopropyl ring can pull electron density away from the carbonyl group through the σ-bond framework. This effect increases the double-bond character and force constant of the C=O bond, resulting in a shift to a higher frequency (wavenumber).

Conjugative (Resonance) Effects: While the saturated cyclopropyl ring does not participate in classical resonance, its unique electronic structure allows for a degree of electronic communication with adjacent π-systems or functional groups. This "conjugative" ability can influence the carbonyl frequency.

A linear correlation often exists between the C=O stretching frequency (ν_C=O) and Hammett substituent constants (σ) for a series of related compounds. Electron-withdrawing substituents (positive σ) increase ν_C=O, while electron-donating substituents (negative σ) decrease it. This relationship can be expressed as:

ν = ρσ + ν₀

The following table shows how the carbonyl stretching frequency is affected by the electronic nature of substituents in analogous carboxylic acid systems.

| System (R-COOH) | Nature of R | Typical ν_C=O (cm⁻¹) | Effect on C=O Bond |

|---|---|---|---|

| CH₃-CH₂-COOH | Electron-Donating (Alkyl) | ~1715 | Weakened |

| Cl-CH₂-COOH | Electron-Withdrawing (Inductive) | ~1730 | Strengthened |

| (c-C₃H₅)-COOH | Weakly Electron-Donating | ~1705 | Weakened |

| (c-C₃H₃Cl₂)-CH₂-COOH | Strongly Electron-Withdrawing | >1720 (Estimated) | Strengthened |

The dichlorocyclopropyl group itself acts as a strong electron-withdrawing substituent due to the two electronegative chlorine atoms. Therefore, the C=O stretching frequency in this compound is expected to be at a higher wavenumber compared to unsubstituted cyclopropylacetic acid or propanoic acid.

Applications in Advanced Organic Synthesis

2-(2,2-Dichlorocyclopropyl)acetic Acid as a Versatile Synthetic Building Block

This compound is a highly versatile synthetic intermediate due to the combined reactivity of its two key functional components: the carboxylic acid group and the dichlorocyclopropane ring. The carboxylic acid can undergo standard transformations such as esterification, amidation, and conversion to the corresponding acyl chloride, allowing for its linkage to a wide array of other molecular fragments.

The true synthetic potential, however, lies in the reactivity of the strained dihalocyclopropane ring. This moiety is susceptible to a variety of ring-opening and rearrangement reactions, often triggered by thermal, acidic, or basic conditions. For instance, under the influence of Lewis acids, dihalocyclopropane rings can undergo cleavage to form acyclic structures or participate in rearrangements. lookchem.com Similarly, Lewis bases can also mediate the ring opening of activated cyclopropanes. lnu.edu.cn This reactivity allows the cyclopropane (B1198618) to act as a masked or latent functional group, which can be revealed at a strategic point in a synthetic sequence. The gem-dichloro substitution not only influences the ring's stability and reactivity but also provides additional handles for subsequent chemical modifications.

| Feature | Synthetic Utility | Potential Transformations |

| Carboxylic Acid | Linkage to other molecules | Esterification, Amidation, Acyl Halide Formation, Reduction |

| Dichlorocyclopropane Ring | Masked functionality, Precursor to other rings/chains | Ring-opening (acidic, basic, thermal), Ring expansion, Substitution of halogens |

Precursors for the Synthesis of Complex Carbocyclic Systems

The high ring strain of the dichlorocyclopropane unit in this compound makes it an excellent precursor for constructing more complex carbocyclic systems. A key transformation in this context is thermally-induced or catalytically-mediated ring expansion.

Research on related gem-dichlorocyclopropane systems has demonstrated their capacity for isomerization into larger rings. For example, alkenyl-gem-dichlorocyclopropanes have been shown to undergo thermocatalytic isomerization to yield five-membered carbocycles, specifically gem-dichlorocyclopentenes. finechem-mirea.ru This type of vinylcyclopropane (B126155) rearrangement proceeds through the cleavage of a carbon-carbon bond within the three-membered ring, followed by cyclization to form a more stable five-membered ring. By analogy, derivatives of this compound, particularly those with adjacent unsaturation, could be strategically employed to synthesize functionalized cyclopentane (B165970) or cyclopentene (B43876) ring systems, which are core structures in many natural products and biologically active molecules.

| Starting Moiety | Reaction Type | Resulting Carbocyclic System |

| Dichlorocyclopropane | Thermocatalytic Isomerization | Dichlorocyclopentene |

| Dichlorocyclopropane | Ring Expansion | Functionalized Cyclopentanes |

Intermediates in the Formation of Heterocyclic Ring Systems

The reactivity of this compound and its derivatives can be harnessed for the synthesis of various heterocyclic compounds. These transformations often involve a ring-opening or rearrangement of the cyclopropane ring, followed by an intramolecular cyclization involving the acetic acid moiety or its derivative.

A compelling strategy involves the conversion of the carboxylic acid to an amide. Studies on N-cyclopropyl-amides have shown that in the presence of a Lewis acid like aluminum chloride (AlCl₃), they can undergo a ring-opening rearrangement. This process can lead to the formation of intermediates that subsequently cyclize to form five-membered heterocyclic rings, such as 2-oxazolines. researchgate.net Applying this logic, an amide derived from this compound could serve as a precursor to substituted oxazolines or other related heterocycles. Furthermore, Lewis base-mediated ring opening of activated cyclopropanes can generate zwitterionic intermediates that are trapped intramolecularly to construct heterocyclic frameworks like γ-lactams. lnu.edu.cn These approaches highlight the potential of this building block to access important heterocyclic scaffolds.

| Derivative of Target Compound | Reaction Condition | Resulting Heterocyclic System |

| N-Aryl/Alkyl Amide | Lewis Acid (e.g., AlCl₃) | Substituted 2-Oxazolines |

| Activated Ester/Amide | Lewis Base (e.g., DABCO) | Functionalized γ-Lactams |

Role in the Elaboration of Specialized Molecular Frameworks (e.g., Pyrethroid Acid Moieties)

The 2,2-dichlorocyclopropane motif is a critical pharmacophore in a major class of synthetic insecticides known as pyrethroids. nih.gov Many of the most potent and photostable pyrethroids, such as permethrin (B1679614) and cypermethrin, are esters formed from an alcohol and a carboxylic acid containing a dihalosubstituted cyclopropane ring, namely 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid (DCCA). bohrium.com

While this compound is not the direct acid precursor used in these commercial insecticides, it is a close structural analogue. It serves as a valuable model compound for studying the properties and reactivity of the dichlorocyclopropane ring in the context of pyrethroid chemistry. Furthermore, its structure represents a potential starting point for the synthesis of novel pyrethroid analogues. By modifying the acetic acid side chain and performing reactions on the cyclopropane ring, chemists can elaborate this building block into new variations of pyrethroid acid moieties, potentially leading to the discovery of insecticides with improved properties or different activity spectra.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.